
2,2,7,7-Tetradeuteriocycloheptanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,7,7-Tetradeuteriocycloheptanone is a deuterated derivative of cycloheptanone, where four hydrogen atoms are replaced by deuterium atoms at the 2 and 7 positions. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific studies, particularly in the fields of chemistry and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7,7-Tetradeuteriocycloheptanone typically involves the deuteration of cycloheptanone. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D₂) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions of temperature and pressure to ensure selective deuteration at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the deuterated product from any unreacted starting materials and by-products.
化学反应分析
Types of Reactions: 2,2,7,7-Tetradeuteriocycloheptanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products:
Oxidation: Cycloheptanoic acid or other oxidized derivatives.
Reduction: 2,2,7,7-Tetradeuteriocycloheptanol.
Substitution: Various halogenated or other substituted derivatives.
科学研究应用
2,2,7,7-Tetradeuteriocycloheptanone has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies due to its isotopic labeling.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of deuterated drugs and materials with enhanced stability and performance.
作用机制
The mechanism of action of 2,2,7,7-Tetradeuteriocycloheptanone involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the rate of chemical reactions, often leading to a kinetic isotope effect. This effect can be exploited to study reaction mechanisms and pathways in greater detail. The compound’s deuterium atoms can also affect the stability and reactivity of the molecule, providing insights into the behavior of similar non-deuterated compounds.
相似化合物的比较
Cycloheptanone: The non-deuterated parent compound.
2,2,7,7-Tetramethylcycloheptanone: A similar compound with methyl groups instead of deuterium atoms.
2,2,7,7-Tetramethyloctane: Another structurally related compound with different substituents.
Uniqueness: 2,2,7,7-Tetradeuteriocycloheptanone is unique due to its isotopic labeling, which provides distinct advantages in scientific research. The deuterium atoms offer a way to study reaction mechanisms and metabolic pathways with greater precision. Additionally, the compound’s stability and reactivity can differ from its non-deuterated counterparts, making it valuable for specialized applications.
属性
分子式 |
C7H12O |
|---|---|
分子量 |
116.19 g/mol |
IUPAC 名称 |
2,2,7,7-tetradeuteriocycloheptan-1-one |
InChI |
InChI=1S/C7H12O/c8-7-5-3-1-2-4-6-7/h1-6H2/i5D2,6D2 |
InChI 键 |
CGZZMOTZOONQIA-NZLXMSDQSA-N |
手性 SMILES |
[2H]C1(CCCCC(C1=O)([2H])[2H])[2H] |
规范 SMILES |
C1CCCC(=O)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



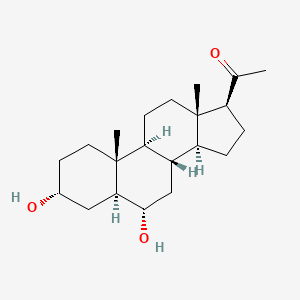
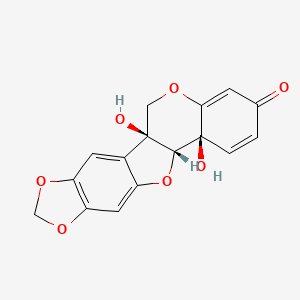
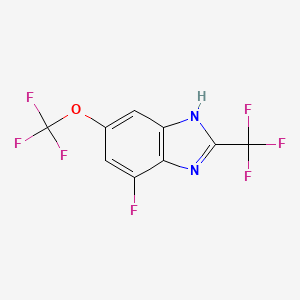
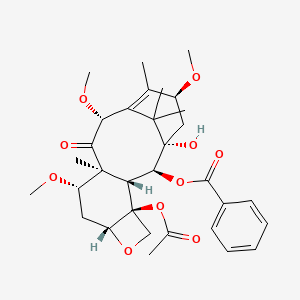
![5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid](/img/structure/B13434050.png)
![(1S,4R,5R,8R,9S,12R,13R,16R,19R)-19-methoxy-8-[(2S,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B13434054.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13434062.png)

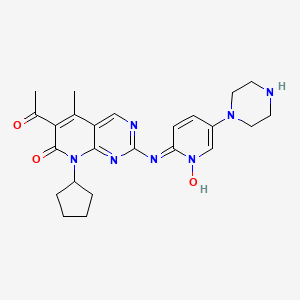
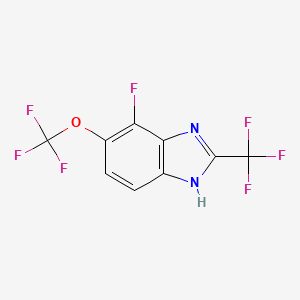
![B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid](/img/structure/B13434074.png)
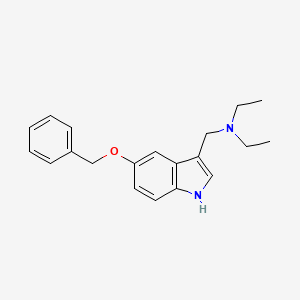
![N-[(1S,5R)-8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B13434091.png)
